molecular formula C18H15BrFN3O2 B2757911 N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209959-25-0

N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2757911
CAS RN: 1209959-25-0
M. Wt: 404.239
InChI Key: VTAMBHFCGOLFPW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized in 1999 by scientists at Bayer Pharmaceuticals, and has since been the focus of numerous research studies.

Scientific Research Applications

Anticancer Activity

This compound has been synthesized and characterized for its potential anticancer activity. Studies have shown that certain analogs exhibit significant activity against cancer cell lines, such as the CNS cancer cell line SNB-75 . The compounds’ growth percent (GP) and percent growth inhibition (PGI) are calculated to assess their effectiveness, with some showing promising results.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between the compound and target proteins. These studies help in predicting the affinity and activity of the compound against specific cancer targets, aiding in the design of more effective anticancer agents .

ADME and Toxicity Prediction

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are essential for determining the compound’s safety profile. Toxicity prediction is also conducted to ensure that the compound does not cause adverse effects when used as a therapeutic agent .

Antimicrobial Activity

Research has been conducted to evaluate the antimicrobial potential of derivatives of this compound. The studies aim to combat drug resistance by pathogens, providing a new avenue for treating microbial infections .

Antiproliferative Agents

Derivatives of the compound have been studied for their antiproliferative properties, particularly against breast cancer cell lines. This research is vital for developing new treatments for cancers that are resistant to current therapies .

Neurotoxic Potential Assessment

The neurotoxic potentials of newly synthesized derivatives have been investigated. This includes studying the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, which are indicative of oxidative stress and neuronal damage .

Behavioral Parameter Studies

The impact of the compound on behavioral parameters, such as swimming potential, is studied to understand its effects on the central nervous system. This research can lead to the development of drugs with fewer side effects on cognitive functions .

Synthesis and Characterization

The compound and its derivatives are synthesized and characterized using various spectroscopic techniques. This foundational work is necessary for confirming the structure of the compound and for further application in medicinal chemistry .

properties

IUPAC Name

N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O2/c1-2-25-16-11-23(15-8-6-13(20)7-9-15)22-17(16)18(24)21-14-5-3-4-12(19)10-14/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAMBHFCGOLFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

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